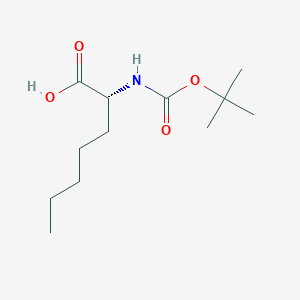

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Description

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, often referred to as Boc-Heptanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Boc-Heptanoic acid is synthesized through various chemical routes that typically involve the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The general synthetic strategy includes:

- Starting Material : Heptanoic acid

- Protection Reaction : Reaction with Boc anhydride in an organic solvent.

- Purification : Crystallization or chromatography to obtain the pure compound.

The biological activity of Boc-Heptanoic acid can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been identified:

- Enzyme Inhibition : Boc-Heptanoic acid has shown potential as an inhibitor for specific enzymes involved in amino acid metabolism, which could affect various physiological processes such as protein synthesis and energy metabolism.

- Receptor Modulation : This compound may interact with receptors in the central nervous system (CNS), influencing neurotransmitter levels and potentially providing therapeutic effects for neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-Heptanoic acid:

- In Vitro Studies : Research has demonstrated that Boc-Heptanoic acid can modulate the activity of certain enzymes in vitro, leading to altered metabolic pathways. For example, a study indicated that it inhibits the enzyme GABA aminotransferase, which could enhance GABA levels in the brain, providing a potential therapeutic avenue for anxiety disorders .

- In Vivo Pharmacokinetics : An animal study evaluated the pharmacokinetic profile of Boc-Heptanoic acid after intratracheal administration. The results indicated significant retention in lung tissue compared to plasma levels, suggesting a targeted delivery mechanism for respiratory therapies .

- Therapeutic Applications : The compound has been explored for its potential use in treating conditions such as epilepsy and anxiety due to its ability to influence GABAergic signaling pathways .

Data Tables

Below are some key findings from pharmacokinetic studies involving Boc-Heptanoic acid:

| Study | Administration Route | Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|---|

| Study A | Intratracheal | <LLOQ | 137 ± 31 at 3h |

| Study B | Intratracheal | <LLOQ | 20,000 ± 611 at 24h |

Note: LLOQ = Lower Limit of Quantification

Structure-Activity Relationship (SAR)

The structure-activity relationship of Boc-Heptanoic acid indicates that modifications to the Boc group or heptanoic chain can significantly alter its biological activity. For instance:

- Alterations in Chain Length : Variations in the length of the carbon chain have been shown to affect enzyme binding affinity and receptor interaction.

- Substituent Variations : Different protective groups on the amino functional group can enhance or diminish biological activity.

Comparison with Similar Compounds

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

- Structure: Propanoic acid backbone with a 4-iodophenyl substituent.

- Molecular Formula: C₁₄H₁₇INO₄.

- Key Features : The iodine atom introduces steric bulk and enhances electron density, favoring interactions in anticancer applications.

- Applications : Used as a precursor for type D inhibitors (e.g., CW1–CW10) targeting kinase pathways .

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

- Structure : Benzoic acid backbone with a hydroxyl group at position 3.

- Molecular Formula: C₁₂H₁₅NO₅.

- Key Features : The hydroxyl group enhances solubility in polar solvents (mp: 150–151°C) and enables hydrogen bonding .

- Applications : Intermediate in natural product synthesis.

- Comparison: The aromatic system limits lipid solubility compared to the aliphatic heptanoic acid, reducing membrane permeability but improving aqueous stability .

Aliphatic Analogues with Functional Modifications

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic Acid

- Structure: Heptanoic acid backbone with a terminal alkyne at position 4.

- Molecular Formula: C₁₂H₁₉NO₄.

- Key Features : The alkyne group enables click chemistry applications (e.g., cycloadditions) for bioconjugation .

- Applications : Used in Tirzepatide-like lipidated peptides for sustained drug delivery .

- Comparison: The triple bond introduces rigidity, altering conformational flexibility compared to the fully saturated heptanoic acid chain. This may reduce metabolic stability but enhance site-specific modifications .

Bicyclic and Sterically Hindered Analogues

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic Acid

- Structure: Bicyclo[2.2.1]heptane scaffold with Boc-protected amino and carboxylic acid groups.

- Molecular Formula: C₁₃H₂₁NO₄.

- Key Features : The bicyclic system imposes severe steric constraints, limiting rotational freedom.

- Applications : Designed for constrained peptide mimics in protease-resistant therapeutics.

- Comparison: The rigid scaffold contrasts sharply with the linear heptanoic acid chain, offering resistance to enzymatic degradation but reducing adaptability in membrane interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid?

- Methodology : The synthesis typically involves coupling a Boc-protected amine to a heptanoic acid backbone. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .

- Stereochemical control : Chiral resolution via enzymatic methods or asymmetric synthesis ensures the (R)-configuration. For example, chiral auxiliaries like oxazolidinones can enforce stereochemistry during coupling .

- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the free amine intermediate .

- Data : Typical yields range from 60–80% after purification by flash chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the purity and identity of this compound be verified?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area). Mobile phase: acetonitrile/water (0.1% TFA) .

- NMR : Confirm stereochemistry and structure via H and C NMR. Key signals include:

- Boc group: δ 1.4 ppm (singlet, 9H for tert-butyl).

- α-proton: δ 4.2–4.5 ppm (multiplet, CH-NH-Boc) .

- Mass Spectrometry : ESI-MS ([M+H]) expected at m/z 284.3 (CHNO) .

Q. What are the recommended storage conditions for this compound?

- Stability : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.

- Handling : Protect from moisture and light. Solutions in DMF or DMSO should be used immediately to avoid decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the α-carbon influence biological activity in peptide conjugates?

- Case Study : In analogues like (R)-2-((Boc)amino)-3-(quinolin-7-yl)propanoic acid, the (R)-configuration enhances binding to kinase domains due to optimal spatial alignment of the quinoline moiety. Replacements with (S)-isomers reduce affinity by >50% .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of (R)- vs. (S)-isomers. Validate with SPR (surface plasmon resonance) assays .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric excess?

- Challenges : Scale-up often leads to racemization at the α-carbon.

- Solutions :

- Temperature control : Maintain reactions below 25°C during coupling steps to minimize epimerization .

- Solvent selection : Use polar aprotic solvents (e.g., THF or DCM) with low water content to stabilize intermediates .

Q. What strategies resolve contradictions in reported biological activity data for Boc-protected amino acids?

- Case Example : Discrepancies in cytotoxicity assays (e.g., IC values varying by 10-fold) may arise from:

- Impurity profiles : Trace metals (e.g., Pd from catalytic hydrogenation) can skew results. Use ICP-MS to quantify residual metals .

- Assay conditions : Varying pH or serum content in cell media alters compound stability. Standardize protocols (e.g., RPMI-1640 with 10% FBS) .

- Validation : Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Methodological Considerations

Q. How to design experiments analyzing the metabolic stability of (R)-2-((Boc)amino)heptanoic acid derivatives?

- In vitro Models :

- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS over 60 minutes. Half-life (t) <30 min indicates poor metabolic stability .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What computational tools predict the solubility and permeability of this compound?

- Software :

- Schrödinger’s QikProp : Predicts logP (2.1 ± 0.3) and aqueous solubility (–3.2 logS), indicating moderate permeability .

- Molecular dynamics (MD) : Simulate membrane penetration using CHARMM force fields. Results correlate with Caco-2 cell assays (P >1 × 10 cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.